molecular formula C13H21NO6 B3034648 Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid CAS No. 2007924-93-6

Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid

Cat. No.: B3034648
CAS No.: 2007924-93-6
M. Wt: 287.31 g/mol
InChI Key: YNVILBQNDLTRHM-UHFFFAOYSA-N
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Description

Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid is a complex organic compound with the molecular formula C24H40N2O8 and a molecular weight of 484.58 g/mol This compound is characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid typically involves the reaction of appropriate spirocyclic precursors with oxalic acid. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently reacted to yield the final product .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, it is likely that the compound is produced on a smaller scale due to its specialized applications. The production process would involve stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, potentially modulating their activity. The pathways involved in its action are still under investigation, but it is believed to influence biochemical processes through its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid is unique due to its combination of spirocyclic structure and oxalic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

2007924-93-6

Molecular Formula

C13H21NO6

Molecular Weight

287.31 g/mol

IUPAC Name

8,11-dioxa-3-azadispiro[4.1.47.35]tetradecane;oxalic acid

InChI

InChI=1S/C11H19NO2.C2H2O4/c1-2-10(4-5-12-9-10)8-11(3-1)13-6-7-14-11;3-1(4)2(5)6/h12H,1-9H2;(H,3,4)(H,5,6)

InChI Key

YNVILBQNDLTRHM-UHFFFAOYSA-N

SMILES

C1CC2(CCNC2)CC3(C1)OCCO3.C1CC2(CCNC2)CC3(C1)OCCO3.C(=O)(C(=O)O)O

Canonical SMILES

C1CC2(CCNC2)CC3(C1)OCCO3.C(=O)(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid
Reactant of Route 2
Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid
Reactant of Route 3
Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid
Reactant of Route 4
Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid
Reactant of Route 5
Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid
Reactant of Route 6
Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid

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